molecular formula C18H22N2O5 B2984354 ethyl 4-[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate CAS No. 859859-66-8

ethyl 4-[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate

Cat. No.: B2984354
CAS No.: 859859-66-8
M. Wt: 346.383
InChI Key: VZAKAABPZFSIIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate is a synthetic coumarin-piperazine hybrid compound. Its structure comprises a chromen-2-one (coumarin) core substituted with hydroxyl and methyl groups at positions 6 and 7, respectively, and a piperazine ring linked via a methylene group to the chromen core. The piperazine moiety is further functionalized with an ethyl carboxylate ester at the 1-position. This compound is of interest due to the pharmacological relevance of coumarin derivatives (anticoagulant, antimicrobial, and anticancer properties) and piperazine-based scaffolds (CNS activity, enzyme inhibition) .

Properties

IUPAC Name

ethyl 4-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-3-24-18(23)20-6-4-19(5-7-20)11-13-9-17(22)25-16-8-12(2)15(21)10-14(13)16/h8-10,21H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZAKAABPZFSIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C(=C3)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . This is followed by a reaction with various sodium azides to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve the use of green chemistry principles, such as using green solvents and catalysts. These methods aim to reduce the environmental impact and improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Ethyl 4-[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as anti-inflammatory and antioxidant activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs reported in the literature. Below is a detailed comparison based on structural features, synthesis, and biological activity.

Structural Comparison
Compound Name Core Structure Substituents on Core Piperazine Functionalization Key Differences Reference
Ethyl 4-[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate (Target) Chromen-2-one 6-OH, 7-Me Ethyl carboxylate Chromen core with hydroxyl/methyl Hypothetical
Ethyl 4-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperazine-1-carbaldehyde Chromen-2-one 6-OMe, 3-linked phenoxy Acetyl-carbaldehyde Methoxy vs. hydroxy; aldehyde group
Ethyl 4-[3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate Quinazolin-4-one 3-Br-benzyl, thioxo Ethyl carboxylate Quinazoline core; sulfur atom
Ethyl 4-{6-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}piperazine-1-carboxylate Thiazolidinone Benzylidene, thioxo Hexanoyl linkage Thiazolidinone core; long chain

Key Observations :

  • Core Heterocycle: The target compound’s chromen-2-one core distinguishes it from quinazoline () and thiazolidinone () derivatives. Chromen derivatives typically exhibit enhanced photophysical properties and antioxidant activity compared to sulfur-containing analogs .
  • Substituents : The 6-hydroxy-7-methyl substitution on the chromen core may enhance hydrogen-bonding interactions in biological systems compared to methoxy () or halogenated () analogs.
  • Piperazine Functionalization : The ethyl carboxylate group is a common feature in many analogs (e.g., ), but its positioning and linkage (e.g., acetyl-carbaldehyde in ) influence solubility and pharmacokinetics.
Physicochemical Properties
Property Target Compound Compound Compound
LogP (Predicted) ~2.5 ~3.1 (due to Br) ~4.2 (long hydrophobic chain)
Solubility Moderate (ester group) Low (thione, Br) Very low
Hydrogen Bond Acceptors 6 7 5

Biological Activity

Ethyl 4-[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

  • Molecular Formula : C18_{18}H24_{24}N2_{2}O5_{5}
  • Molecular Weight : 348.39 g/mol

Structural Representation

The compound features a piperazine moiety linked to a chromenone derivative, which is often associated with various biological activities.

Research indicates that compounds similar to this compound exhibit diverse biological activities, primarily through:

  • Antioxidant Activity : The chromenone structure contributes to the compound's ability to scavenge free radicals.
  • Antimicrobial Properties : Studies have shown that derivatives can inhibit the growth of various bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially useful in treating conditions like arthritis.

Antioxidant Activity

A study evaluated the antioxidant potential of related compounds, revealing that those with hydroxyl groups showed enhanced radical scavenging activity. The presence of the chromenone structure was critical for this activity, indicating a similar potential for this compound .

Antimicrobial Activity

In vitro studies demonstrated that derivatives of the chromenone exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell walls and inhibition of metabolic pathways .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of related compounds in animal models. For instance, compounds with similar structural features have shown efficacy in reducing inflammation markers in induced arthritis models .

Data Table: Summary of Biological Activities

Activity TypeReference StudyObserved Effect
Antioxidant Significant radical scavenging
Antimicrobial Inhibition of bacterial growth
Anti-inflammatory Reduction in inflammation markers

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.